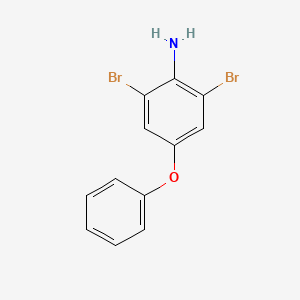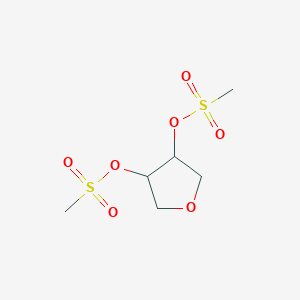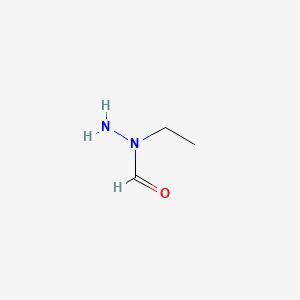
N-Ethyl-N-formylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-formylhydrazine is a chemical compound with the molecular formula C3H8N2O. It is a member of the N-alkyl-N-formylhydrazine family, which has been studied for its various biological and chemical properties. This compound is known for its potential carcinogenic effects and has been used in scientific research to understand the mechanisms of tumorigenesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N-formylhydrazine can be synthesized through the reaction of ethylhydrazine with formic acid. The reaction typically involves the following steps:
- Ethylhydrazine is reacted with formic acid under controlled temperature conditions.
- The reaction mixture is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of ethylhydrazine with formic acid.
- Use of industrial purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-formylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-formylhydrazine has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of tumor formation in various tissues, including the lungs, liver, and gall bladder . The compound has also been used to study the structure-activity relationships of hydrazine derivatives and their effects on biological systems .
Wirkmechanismus
The mechanism of action of N-Ethyl-N-formylhydrazine involves its interaction with cellular components, leading to the formation of reactive intermediates that can cause DNA damage and mutations. These interactions can result in the formation of tumors in various tissues. The compound’s effects are mediated through its ability to form reactive oxygen species and other intermediates that can interact with cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-N-formylhydrazine is similar to other N-alkyl-N-formylhydrazines, such as N-methyl-N-formylhydrazine and N-n-propyl-N-formylhydrazine . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique in its specific pattern of tumor formation and its particular reactivity under different conditions.
List of Similar Compounds
- N-methyl-N-formylhydrazine
- N-n-propyl-N-formylhydrazine
- N-n-butyl-N-formylhydrazine
Eigenschaften
CAS-Nummer |
74920-78-8 |
|---|---|
Molekularformel |
C3H8N2O |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
N-amino-N-ethylformamide |
InChI |
InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3 |
InChI-Schlüssel |
NMLIDGSGENKDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


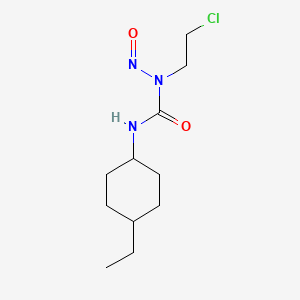
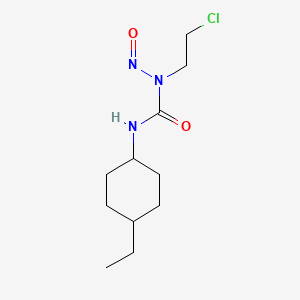
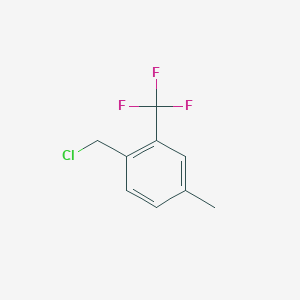
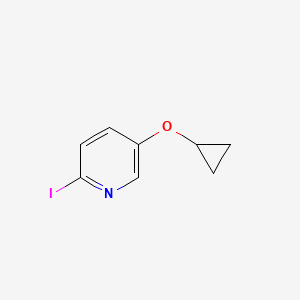
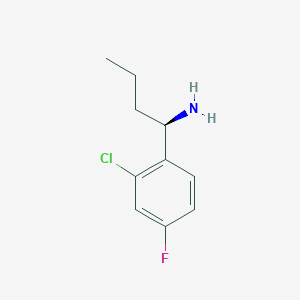
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)





